molecular formula C12H14N2 B1321820 3-(Piperidin-4-yl)benzonitrile CAS No. 370864-72-5

3-(Piperidin-4-yl)benzonitrile

Cat. No. B1321820
Key on ui cas rn: 370864-72-5
M. Wt: 186.25 g/mol
InChI Key: CSINBIMKXOMGDE-UHFFFAOYSA-N
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Patent
US07947684B2

Procedure details

A solution of lithium diisopropylamine (54 mmol) in anhydrous tetrahydrofuran (50 ml) at −78° C. is treated dropwise with a solution of benzyl 4-oxo-1-piperidinecarboxylate (11.4 g, 49 mmol) in anhydrous tetrahydrofuran (50 ml). The reaction mixture is then stirred a further 20 min. at −78° C. and treated with a solution of N-phenyltrifluoromethanesulfonimide (19.26 g, 54 mmol) in anhydrous tetrahydrofuran (55 ml). The resultant orange suspension is warmed to 0° C. and stirred for 2 hours before being concentrated under vacuum. The residue is chromatographed on silica gel (CH2Cl2) to yield benzyl 1,2,3,6-tetrahydro-4-(trifluoromethylsulphonyloxy)-pyridine-1-carboxylate as a yellow oil (11.34 g). A portion of this material (3.65 g, 10 mmol) is dissolved in anhydrous 1,2-dimethoxyethane (30 ml) and treated with 3-cyanophenyl boronic acid (1.47 g, 10 mmol), lithium chloride (1.27 g, 30 mmol), 2.0 M aqueous sodium carbonate (10 ml) and palladium tetrakistriphenylphosphine (0.73 g, 0.6 mmol). The reaction mixture is heated at reflux for 2.5 hours, cooled and concentrated under vacuum. The residue is partitioned between dichloromethane (2×100 ml) and 2.0M aqueous sodium carbonate (100 ml) containing conc ammonium hydroxide (6 ml). The combined organic extracts are dried (magnesium sulfate), concentrated under vacuum and the resultant oil is chromatographed on silica gel (ethyl acetate/pentane 2:5) to yield a yellow oil (2.31 g). This material is dissolved in ethanol (70 ml), treated with 10% palladium on carbon (1.0 g) and stirred at ambient temperature under an atmosphere of hydrogen for 5 hours. The reaction mixture is filtered through a short pad of hyflo and concentrated under vacuum to give the title compound as a colourless oil (1.26 g). 1H NMR (CDCl3, 500 MHz) δ9.78 (br m, 1H), 7.50 (m, 4H), 4.49 (br m, 1H), 3.65 (br m, 1H), 3.00 (m, 2H), 2.82 (m, 1H), 2.21-1.75 (m, 4H). EI MS M++H: 187.
[Compound]
Name
material
Quantity
3.65 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
1.47 g
Type
reactant
Reaction Step Two
Quantity
1.27 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Two
[Compound]
Name
palladium tetrakistriphenylphosphine
Quantity
0.73 g
Type
reactant
Reaction Step Two
Name

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[CH:4]=[C:5](B(O)O)[CH:6]=[CH:7][CH:8]=1)#[N:2].[Cl-].[Li+].C(=O)([O-])[O-].[Na+].[Na+].CO[CH2:22][CH2:23]OC>>[NH:2]1[CH2:23][CH2:22][CH:8]([C:5]2[CH:4]=[C:3]([CH:8]=[CH:7][CH:6]=2)[C:1]#[N:2])[CH2:3][CH2:1]1 |f:1.2,3.4.5|

Inputs

Step One
Name
material
Quantity
3.65 g
Type
reactant
Smiles
Name
Quantity
30 mL
Type
reactant
Smiles
COCCOC
Step Two
Name
Quantity
1.47 g
Type
reactant
Smiles
C(#N)C=1C=C(C=CC1)B(O)O
Name
Quantity
1.27 g
Type
reactant
Smiles
[Cl-].[Li+]
Name
Quantity
10 mL
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Name
palladium tetrakistriphenylphosphine
Quantity
0.73 g
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 2.5 hours
Duration
2.5 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
The residue is partitioned between dichloromethane (2×100 ml) and 2.0M aqueous sodium carbonate (100 ml)
ADDITION
Type
ADDITION
Details
containing conc ammonium hydroxide (6 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic extracts are dried (magnesium sulfate)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
the resultant oil is chromatographed on silica gel (ethyl acetate/pentane 2:5)

Outcomes

Product
Name
Type
product
Smiles
N1CCC(CC1)C=1C=C(C#N)C=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 2.31 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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